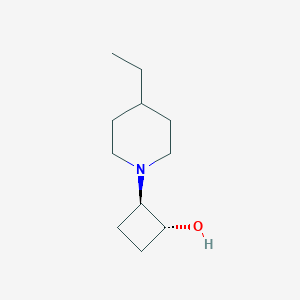![molecular formula C13H13BrO B1485598 (1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol CAS No. 2165731-27-9](/img/structure/B1485598.png)
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
Vue d'ensemble
Description
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol, also known as 4-bromo-2-ethynylcyclopentanol, is an organic compound with a molecular formula of C10H9BrO. It is a colorless liquid that has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic compounds. The compound has also been studied for its potential applications in medicinal chemistry, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
A variety of compounds related to steroids have been synthesized using a method that involves the preparation of ethynylmagnesium bromide, which is then condensed with aromatic and hydrogenated azomatic ketanes. This process yields several polycyclic compounds, including 1-methyl-1-phenyl-2-propyn-1-ol and others, which are structurally related to estrone. This synthesis pathway highlights the potential of using ethynyl-based intermediates like "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol" in the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Nazarov & Kotlyarevsky, 1955).
Molecular Structure and Properties
The molecular structure of compounds closely related to "this compound" has been characterized, showing that the cyclopentane ring can adopt various conformations such as half-chair. The structural analysis provides insights into the conformational flexibility and the potential reactivity of such compounds, which is crucial for understanding their behavior in chemical reactions and their interactions in biological systems (Mague et al., 2014).
Synthetic Applications
The synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which share structural similarities with "this compound," demonstrate the compound's utility as intermediates in the synthesis of S1P1 receptor agonists. This showcases the application of such compounds in medicinal chemistry, particularly in the synthesis of molecules with potential therapeutic benefits (Wallace et al., 2009).
Chiral Synthesis
The compound has also been used in chiral synthesis methods, demonstrating its versatility as a building block for generating optically active molecules. This application is crucial in the development of drugs and other substances where the chirality of the molecule can significantly affect its biological activity and properties (Davies et al., 2003).
Propriétés
IUPAC Name |
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBAHNDPBVHRIB-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)

![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)
![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)